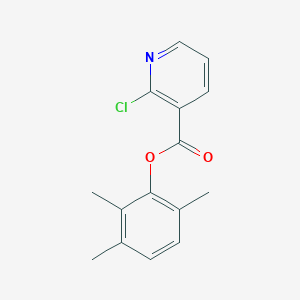
4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with an aminomethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.
Reduction: Reduction reactions might be used to modify the aminomethyl group or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a lead compound in drug discovery efforts.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as potential treatments for neurological disorders or other conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexan-1-ol would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The aminomethyl group could play a role in binding to these targets, while the fluorophenyl group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-4-phenylcyclohexan-1-ol: Similar structure but without the fluorine atom.
4-(Aminomethyl)-4-(4-fluorophenyl)cyclohexan-1-ol: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexan-1-ol can significantly influence its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to other similar compounds and potentially more useful in certain applications.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
4-(aminomethyl)-4-(3-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8,12,16H,4-7,9,15H2 |
InChI Key |
UHKVZRFQZWLKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
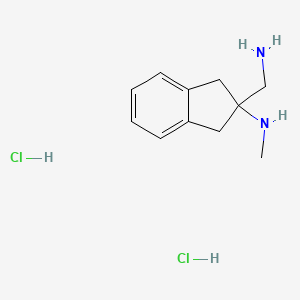

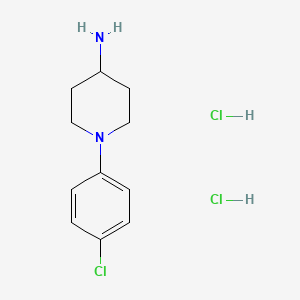

![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)


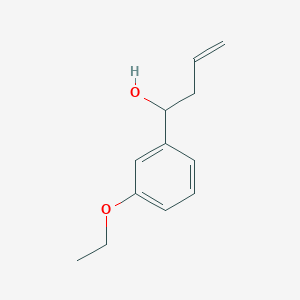
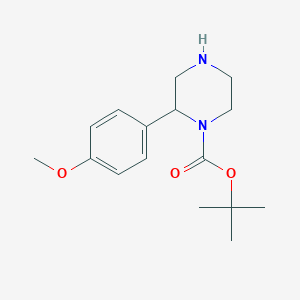
![N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B15314416.png)
